molecular formula C10H12N4OS B7098300 N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B7098300
M. Wt: 236.30 g/mol
InChI Key: RMTSHQFZBWPXPB-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine is a compound that features a thiazole ring and a pyrimidine ring Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while pyrimidines are six-membered heterocyclic compounds with nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14(10-11-4-3-5-12-10)6-8-7-16-13-9(8)15-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTSHQFZBWPXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSN=C1OC)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 3-methoxy-1,2-thiazole-4-carbaldehyde with N-methylpyrimidin-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of thiazole and pyrimidine derivatives.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrimidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyrimidin-2-amine is unique due to the combination of the thiazole and pyrimidine rings in its structure. This combination can enhance its biological activity and specificity compared to compounds containing only one of these rings. Additionally, the presence of the methoxy group on the thiazole ring can further modulate its chemical and biological properties .

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